molecular formula C10H15N B1265841 2-tert-Butylaniline CAS No. 6310-21-0

2-tert-Butylaniline

Cat. No.: B1265841
CAS No.: 6310-21-0
M. Wt: 149.23 g/mol
InChI Key: AEIOZWYBDBVCGW-UHFFFAOYSA-N
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Description

2-tert-Butylaniline, also known as 2-(1,1-dimethylethyl)aniline, is a sterically hindered aniline derivative. It is characterized by the presence of a tert-butyl group attached to the second position of the aniline ring. This compound is a clear pale yellow to red-brown liquid with a molecular formula of C10H15N and a molecular weight of 149.23 g/mol .

Biochemical Analysis

Biochemical Properties

2-tert-Butylaniline plays a significant role in biochemical reactions, particularly in chemo- and regioselective copper-catalyzed cross-coupling reactions for the effective amination of 2-chlorobenzoic acids . It interacts with enzymes and proteins involved in these reactions, facilitating the formation of desired products. The steric hindrance provided by the tert-butyl group influences the reactivity and selectivity of the compound in these reactions .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s steric hindrance can impact the binding of enzymes and proteins, leading to changes in cellular activities . Additionally, this compound may affect the expression of genes involved in metabolic pathways and cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and function. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term exposure to this compound in in vitro or in vivo studies can result in alterations in cellular activities and functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, this compound can cause toxic or adverse effects, including enzyme inhibition, cellular damage, and disruption of metabolic pathways . Threshold effects and dose-dependent responses have been observed in various studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular activities and functions . Enzymes such as cytochrome P450 and other oxidases play a crucial role in the metabolism of this compound, influencing its biochemical properties and effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The transport and distribution of this compound can influence its activity and function, affecting cellular processes and responses .

Preparation Methods

2-tert-Butylaniline can be synthesized through various methods. One common synthetic route involves the alkylation of aniline with tert-butyl chloride in the presence of a catalyst such as aluminum chloride or hydrochloric acid. This reaction proceeds through an electrophilic aromatic substitution mechanism, where the tert-butyl group replaces a hydrogen atom on the aniline ring.

Another method involves the use of a catalyst for the alkylation reaction of aniline and methyl tert-butyl ether. In this process, phosphotungstic acid (DTP)/HZSM-5 catalyst is prepared and used to enhance the selectivity of this compound in the reaction product .

Chemical Reactions Analysis

2-tert-Butylaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like copper complexes. Major products formed from these reactions include substituted anilines, quinones, and amines .

Scientific Research Applications

2-tert-Butylaniline has several scientific research applications:

Comparison with Similar Compounds

2-tert-Butylaniline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific steric hindrance and reactivity, making it valuable for selective reactions and applications in various fields .

Properties

IUPAC Name

2-tert-butylaniline
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InChI

InChI=1S/C10H15N/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AEIOZWYBDBVCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H15N
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DSSTOX Substance ID

DTXSID50212439
Record name 2-tert-Butylaniline
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Molecular Weight

149.23 g/mol
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Physical Description

Brown liquid; [Sigma-Aldrich MSDS]
Record name 2-tert-Butylaniline
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CAS No.

6310-21-0
Record name 2-tert-Butylaniline
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Synthesis routes and methods

Procedure details

2-t-Butylaniline (0.3 mole), 2-methyl-5-chloromethyl-1,3-dioxolane (0.3 mole), potassium carbonate (0.3 mole) and tetraethylammonium chloride (2 grams) are charged into a glass reaction vessel equipped with a mechanical stirrer, thermometer and reflux condenser. The reaction mixture is heated at reflux for a period of 48 hours. After this time the mixture is filtered to yield the desired product N-2-methyl-1,3-dioxolan-5-ylmethyl)-2-t-butylaniline.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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